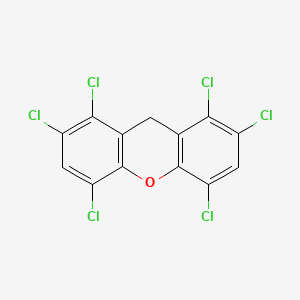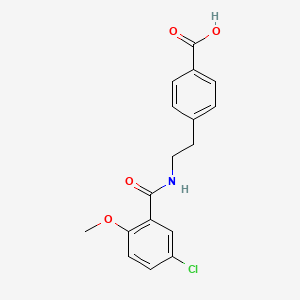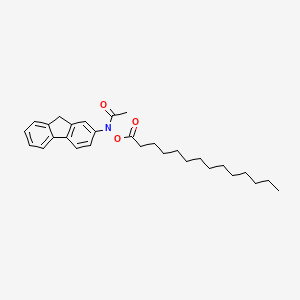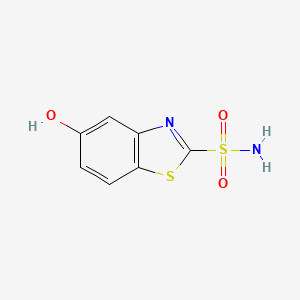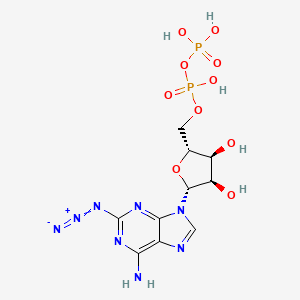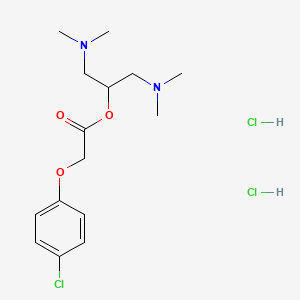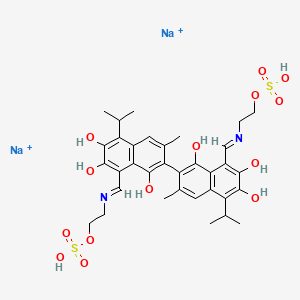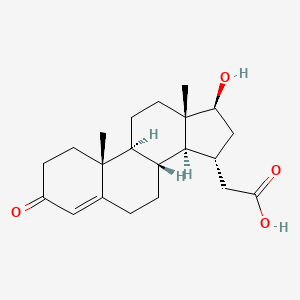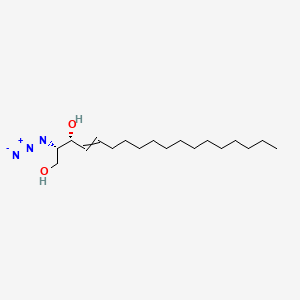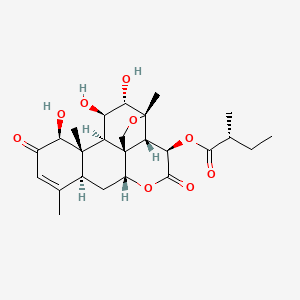
Simalikilactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simalikilactone D is a natural product found in Quassia amara, Quassia africana, and other organisms with data available.
Scientific Research Applications
Antimalarial Activity
Simalikilactone D (SkD) has been identified as a key component responsible for the antimalarial properties of traditional remedies using Quassia amara leaves. SkD demonstrated notable efficacy in inhibiting Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of 10nM against chloroquine-resistant strains in vitro. Furthermore, it showed significant activity in vivo, reducing Plasmodium yoelii yoelii rodent malaria parasite by 50% at a dose of 3.7 mg/kg/day through oral administration (Bertani et al., 2006).
Anticancer Potential
Research has revealed the potential of SkD as an anticancer compound. Studies conducted on Simarouba tulae, an endemic plant of Puerto Rico, have isolated SkD, showing high cytotoxicity against various cancer cell lines, including ovarian and breast cancer. The IC50 values observed were 55, 58, and 65 nM in different cancer cell lines. SkD also inhibited the migration of MDA-MB-231 cells by 15%, indicating its potential application in cancer treatment (Mendez et al., 2020).
Antiviral Properties
SkD isolated from Quassia africana demonstrated significant antiviral activities against various viruses, including Herpes simplex, Semliki forest, Coxsackie, and Vesicular stomatitis viruses. The structure of SkD, particularly the ester group at C-15 and the epoxymethano bridge between C-8 and C-13, appears crucial for its pronounced antiviral activity. This finding highlights the therapeutic potential of SkD in antiviral treatments (Apers et al., 2002).
properties
CAS RN |
35321-80-3 |
|---|---|
Product Name |
Simalikilactone D |
Molecular Formula |
C25H34O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |
InChI |
InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1 |
InChI Key |
OKIKYYZNNZCZRX-JCZOWBQHSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
synonyms |
simalikalactone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)
